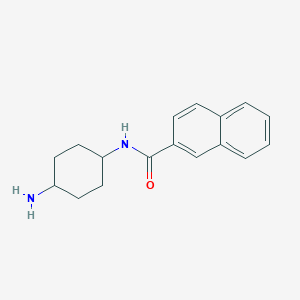
4-(2-Chloroanilino)quinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloroanilino)quinoline-3-carbonitrile, also known as CAC, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of quinoline derivatives and has been studied for its potential applications in various fields, such as medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
4-(2-Chloroanilino)quinoline-3-carbonitrile has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit antitumor, antiviral, and antimicrobial activities. This compound has also been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, this compound has been used as a building block for the synthesis of other quinoline derivatives with improved biological activities.
Mécanisme D'action
The exact mechanism of action of 4-(2-Chloroanilino)quinoline-3-carbonitrile is not fully understood. However, it has been proposed that this compound may exert its biological activities by inhibiting the activity of certain enzymes or proteins involved in cellular processes. For instance, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been shown to inhibit the activity of HIV-1 integrase, an enzyme involved in the integration of viral DNA into the host genome.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. For instance, this compound has been shown to induce apoptosis, a process of programmed cell death, in various cancer cell lines. This compound has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. Additionally, this compound has been shown to exhibit antiviral activity against HIV-1 and herpes simplex virus type 1.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(2-Chloroanilino)quinoline-3-carbonitrile is its potential as a building block for the synthesis of other quinoline derivatives with improved biological activities. Additionally, this compound has been shown to exhibit potent biological activities at low concentrations, making it a promising candidate for further development. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may limit its applicability in certain biological assays.
Orientations Futures
There are several future directions for the study of 4-(2-Chloroanilino)quinoline-3-carbonitrile. One potential direction is the synthesis of this compound derivatives with improved solubility and biological activities. Additionally, the development of this compound-based fluorescent probes for the detection of metal ions in biological systems is an area of active research. Furthermore, the elucidation of the exact mechanism of action of this compound may lead to the development of novel therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 4-(2-Chloroanilino)quinoline-3-carbonitrile involves the reaction of 2-chloroaniline with 3-cyanobenzoic acid in the presence of a catalyst, such as triethylamine. The reaction proceeds via an amide bond formation followed by cyclization, resulting in the formation of this compound. The purity of the synthesized compound can be improved by recrystallization using a suitable solvent, such as ethanol.
Propriétés
IUPAC Name |
4-(2-chloroanilino)quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3/c17-13-6-2-4-8-15(13)20-16-11(9-18)10-19-14-7-3-1-5-12(14)16/h1-8,10H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZVYYNNQBELMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C#N)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7557188.png)



![2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide](/img/structure/B7557206.png)

![N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline](/img/structure/B7557222.png)


![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-fluoro-2-nitroaniline](/img/structure/B7557243.png)
![4-[2-[(2,5-Dimethylthiophene-3-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7557244.png)
![2-(cyclohexen-1-yl)-N-[(2-methylpyrazol-3-yl)methyl]ethanamine](/img/structure/B7557263.png)
![N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine](/img/structure/B7557264.png)
![Methyl 2-[(2-chloroacetyl)amino]-5-methylbenzoate](/img/structure/B7557271.png)